Cas no 68294-33-7 ([4-(4-methoxyphenyl)phenyl]-phenylmethanone)

[4-(4-methoxyphenyl)phenyl]-phenylmethanone structure
68294-33-7 structure
Product Name:[4-(4-methoxyphenyl)phenyl]-phenylmethanone
Numero CAS:68294-33-7
MF:C20H16O2
MW:288.339845657349
CID:1726642
PubChem ID:12188419
Update Time:2025-04-21

[4-(4-methoxyphenyl)phenyl]-phenylmethanone Proprietà chimiche e fisiche

Nomi e identificatori

    • [4-(4-methoxyphenyl)phenyl]-phenylmethanone
    • SureCN2998614
    • Benzophenone,4-(p-methoxyphenyl)-
    • (4'-methoxy-[1,1'-biphenyl]-4-yl)-(phenyl)methanone
    • (4'-methoxy-[1,1'-biphenyl]-4-yl)-(phenyl)-methanone
    • KB-47691
    • 4-(4-methoxy-phenyl)-benzophenone
    • (4'-METHOXYBIPHENYL-4-YL)-PHENYL-METHANONE
    • (4'-methoxybiphenyl-4-yl)(phenyl)methanone
    • 4-(4'-methoxylphenyl) benzophenone
    • AG-G-61783
    • CTK5C7731
    • 4-(4'-methoxyphenyl)benzophenone
    • (4'-methoxy[1,1'-biphenyl]-4-yl)phenylmethanone
    • Benzophenone,4-(p-methoxyphenyl)
    • p-(4-Methoxyphenyl)benzophenone
    • (4'-Methoxy-[1,1'-biphenyl]-4-yl)(phenyl)methanone
    • CSEADVGOSDRCEL-UHFFFAOYSA-N
    • SCHEMBL2998614
    • (4'-Methoxy[1,1'-biphenyl]-4-yl)(phenyl)methanone
    • CHEMBL5187521
    • (4'-methoxy-[1,1-biphenyl]-4-yl)-(phenyl)-methanone
    • DTXSID90479706
    • 68294-33-7
    • Inchi: 1S/C20H16O2/c1-22-19-13-11-16(12-14-19)15-7-9-18(10-8-15)20(21)17-5-3-2-4-6-17/h2-14H,1H3
    • Chiave InChI: CSEADVGOSDRCEL-UHFFFAOYSA-N
    • Sorrisi: O(C)C1C=CC(=CC=1)C1C=CC(C(C2C=CC=CC=2)=O)=CC=1

Proprietà calcolate

  • Massa esatta: 288.11500
  • Massa monoisotopica: 288.115029749g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 22
  • Conta legami ruotabili: 4
  • Complessità: 343
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 4.9
  • Superficie polare topologica: 26.3Ų

Proprietà sperimentali

  • Densità: 1.122±0.06 g/cm3 (20 ºC 760 Torr),
  • Punto di fusione: 167-168 ºC
  • Solubilità: Insuluble (3.7E-3 g/L) (25 ºC),
  • PSA: 26.30000
  • LogP: 4.59320
Fornitori consigliati
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
PRIBOLAB PTE.LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
PRIBOLAB PTE.LTD
Enjia Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd